molecular formula C14H18FN3O3 B8808945 5-(Aminomethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one

5-(Aminomethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one

Cat. No.: B8808945
M. Wt: 295.31 g/mol
InChI Key: VXIWZOWWQMRVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one typically involves multiple steps:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the aminomethyl group: This step often involves the reaction of the oxazolidinone intermediate with formaldehyde and a suitable amine.

    Attachment of the fluoro-phenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the oxazolidinone intermediate.

    Incorporation of the morpholine ring: This step may involve the reaction of the intermediate with morpholine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can occur at the oxazolidinone ring or the fluoro-phenyl group, leading to the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(Aminomethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its structure suggests it may have activity against certain pathogens or diseases, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, if it has antimicrobial activity, it may inhibit bacterial protein synthesis by binding to the ribosome.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: Another oxazolidinone antibiotic with similar activity to linezolid but with improved pharmacokinetic properties.

Uniqueness

5-(Aminomethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one is unique due to the presence of the fluoro-phenyl and morpholine groups, which may confer distinct biological activities and chemical properties compared to other oxazolidinones. These structural features may enhance its binding affinity to biological targets or improve its pharmacokinetic profile.

Properties

Molecular Formula

C14H18FN3O3

Molecular Weight

295.31 g/mol

IUPAC Name

5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H18FN3O3/c15-12-7-10(18-9-11(8-16)21-14(18)19)1-2-13(12)17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-9,16H2

InChI Key

VXIWZOWWQMRVRF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a reaction flask were added 3.0 g of dihydrochloride of 3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one (4a), 100 ml of methanol and 1.0 g of 10% Pd(OH)2/C. Gas inside the reaction flask was evacuated and argon was then introduced to the reaction flask. The reaction mixture was allowed to react for 48 hours at room temperature with stirring. After the reaction was completed, the reaction mixture was filtered, and subsequently put under reduced pressure for solvent removal to give a dihydrochloride of 3-(3-fluoro-4-morpholinylphenyl-5-aminomethyl-1,3-oxazolidin-2-one (5a) as a white solid and at a yield of 95%.
Quantity
3 g
Type
reactant
Reaction Step One
Name
3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

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